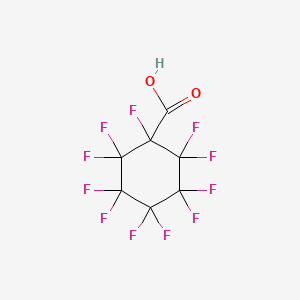

Ácido perfluorociclohexanocarboxílico

Descripción general

Descripción

Perfluorocyclohexanecarboxylic acid is a perfluorinated compound characterized by a cyclohexane ring fully substituted with fluorine atoms and a carboxylic acid functional group. This compound is part of the broader class of perfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity. These properties make perfluorocyclohexanecarboxylic acid valuable in various industrial applications, particularly in the production of fluoropolymers and surfactants .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Perfluorocyclohexanecarboxylic acid serves as a precursor in the synthesis of fluoropolymers and other fluorinated compounds. Its unique chemical structure allows it to participate in reactions that yield materials with desirable properties, such as enhanced chemical resistance and thermal stability. For instance, it can be transformed into perfluorocyclohexanone or perfluorocyclohexanol through oxidation and reduction processes, respectively.

Biological Studies

Research on perfluorocyclohexanecarboxylic acid has focused on its interactions within biological systems. Studies have shown that it binds to human serum albumin through electrostatic interactions and hydrogen bonding, influencing protein structure and function. This binding can lead to oxidative stress and inflammation in various cell types, particularly lung epithelial cells. The compound's potential toxicity and bioaccumulation are also areas of active investigation, contributing to the understanding of environmental health risks associated with perfluoroalkyl substances .

Medical Applications

The stability and resistance to metabolic degradation of perfluorocyclohexanecarboxylic acid suggest potential applications in drug delivery systems. Its ability to form stable complexes with proteins may enhance the efficacy of therapeutic agents by improving their solubility and bioavailability. Ongoing research aims to explore these possibilities further.

Industrial Uses

In industrial settings, perfluorocyclohexanecarboxylic acid is utilized in the production of water- and oil-repellent coatings, surfactants, and fire-fighting foams. Its unique chemical properties allow for the development of materials that maintain performance under extreme conditions, making it valuable for applications in textiles and protective gear .

Detailed Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Precursor for fluoropolymers and other fluorinated compounds |

| Biological Research | Studies on toxicity, bioaccumulation, and protein interactions |

| Medical | Potential use in drug delivery systems |

| Industrial | Production of surfactants, coatings, and fire-fighting foams |

Case Study 1: Toxicological Impact

A study investigated the effects of perfluorocyclohexanecarboxylic acid on human serum albumin interactions. The results indicated that exposure led to significant alterations in protein conformation, which could have implications for drug design and toxicity assessments .

Case Study 2: Environmental Persistence

Research highlighted the environmental persistence of perfluorinated compounds, including perfluorocyclohexanecarboxylic acid. It was found that these substances accumulate in ecosystems due to their resistance to degradation, raising concerns about long-term ecological impacts .

Mecanismo De Acción

Target of Action

Perfluorocyclohexanecarboxylic acid, like other perfluoroalkyl carboxylic acids (PFCAs), primarily targets Human Serum Albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.

Mode of Action

The interaction between PFCAs and HSA is primarily through electrostatic interactions , hydrogen bonding , and van der Waals interactions . The strength of these interactions depends on the length of the carbon chain of the PFCA. For instance, PFCAs with a longer carbon chain have a stronger fluorescence quenching ability . This interaction results in the formation of a PFCA-HSA complex .

Biochemical Pathways

Studies on similar pfcas have shown that they can affect multiple aspects of the immune system . They have been found to upregulate amino acid transporters, which are essential for protein synthesis, and modulate xenobiotic transporters to limit further toxic exposures .

Pharmacokinetics

Pfcas are known for their environmental persistence and bioaccumulative nature . They are resistant to biological degradation due to the strength of the carbon-fluorine bonds, making them persistent in the environment .

Result of Action

Similar pfcas have been found to induce oxidative stress effects in mammals . They increase the formation of reactive oxygen species, leading to oxidative damage to biomolecules . The cellular antioxidant defense system is activated by PFCAs, but it is only partially able to avoid the oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluorocyclohexanecarboxylic acid. PFCAs are major environmental contaminants due to their widespread use and environmental persistence . They have been detected in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The consumption of contaminated food and drinking water is considered one of the major sources of exposure for humans .

Análisis Bioquímico

Biochemical Properties

Perfluorocyclohexanecarboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with human serum albumin, forming a complex through electrostatic interactions and hydrogen bonding . This interaction can alter the protein’s conformation and affect its function. Additionally, perfluorocyclohexanecarboxylic acid can inhibit certain enzymes involved in fatty acid metabolism, leading to disruptions in metabolic processes .

Cellular Effects

Perfluorocyclohexanecarboxylic acid exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to perfluorocyclohexanecarboxylic acid can lead to oxidative stress and inflammation in lung epithelial cells . It can also disrupt calcium signaling in immune cells, affecting their function and leading to immunotoxicity . These cellular effects highlight the potential health risks associated with perfluorocyclohexanecarboxylic acid exposure.

Molecular Mechanism

The molecular mechanism of action of perfluorocyclohexanecarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to human serum albumin through electrostatic interactions and hydrogen bonding, altering the protein’s structure and function . Additionally, perfluorocyclohexanecarboxylic acid can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluorocyclohexanecarboxylic acid can change over time due to its stability and degradation. Studies have shown that perfluorocyclohexanecarboxylic acid is highly stable and resistant to degradation, leading to persistent effects on cellular function . Long-term exposure to perfluorocyclohexanecarboxylic acid in in vitro and in vivo studies has been associated with chronic inflammation, oxidative stress, and disruptions in metabolic processes

Dosage Effects in Animal Models

The effects of perfluorocyclohexanecarboxylic acid vary with different dosages in animal models. At low doses, the compound can cause mild disruptions in metabolic processes and immune function . At high doses, perfluorocyclohexanecarboxylic acid can lead to severe toxic effects, including liver and kidney damage, reproductive toxicity, and increased mortality . These dosage-dependent effects underscore the importance of understanding the safe exposure levels of perfluorocyclohexanecarboxylic acid.

Metabolic Pathways

Perfluorocyclohexanecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic flux and alterations in metabolite levels . Additionally, perfluorocyclohexanecarboxylic acid can affect lipid and amino acid metabolism, contributing to its overall biochemical effects . Understanding these metabolic pathways is crucial for assessing the compound’s impact on health.

Transport and Distribution

Within cells and tissues, perfluorocyclohexanecarboxylic acid is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to human serum albumin, facilitating its transport in the bloodstream . Additionally, perfluorocyclohexanecarboxylic acid can accumulate in various tissues, including the liver and kidneys, leading to potential toxic effects . These transport and distribution mechanisms are essential for understanding the compound’s overall impact on the body.

Subcellular Localization

Perfluorocyclohexanecarboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can disrupt fatty acid metabolism and induce oxidative stress . Additionally, perfluorocyclohexanecarboxylic acid can affect the localization of other biomolecules, further contributing to its biochemical effects . Understanding the subcellular localization of perfluorocyclohexanecarboxylic acid is crucial for elucidating its mechanism of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluorocyclohexanecarboxylic acid can be synthesized through the electrochemical fluorination of cyclohexanecarboxylic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms on the cyclohexane ring. The reaction typically occurs at low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: In industrial settings, the production of perfluorocyclohexanecarboxylic acid often involves large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of specialized equipment and controlled reaction conditions is essential to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Perfluorocyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to a hydroxyl group or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups, such as amines or esters

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like ammonia or alcohols can be used under basic conditions to facilitate substitution reactions

Major Products:

Oxidation: Perfluorocyclohexanone, perfluorocyclohexanal.

Reduction: Perfluorocyclohexanol.

Substitution: Perfluorocyclohexylamine, perfluorocyclohexyl esters

Comparación Con Compuestos Similares

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonic acid (PFOS)

- Perfluorohexanoic acid (PFHxA)

- Perfluorobutanoic acid (PFBA)

Comparison: Perfluorocyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to linear perfluoroalkyl acids. This structural difference affects its reactivity, bioaccumulation potential, and environmental persistence. For example, perfluorooctanoic acid and perfluorooctane sulfonic acid are known for their linear chains, which contribute to their higher bioaccumulation and toxicity compared to the cyclic structure of perfluorocyclohexanecarboxylic acid .

Actividad Biológica

Perfluorocyclohexanecarboxylic acid (PFCHA) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of PFCHA, exploring its interactions with proteins, potential toxicity, and implications for health.

PFCHA is characterized by a fully fluorinated cyclohexane ring with a carboxylic acid functional group. The presence of fluorine atoms imparts distinct physical and chemical properties, such as high hydrophobicity and resistance to degradation, which are common among perfluoroalkyl substances (PFAS) . These properties influence its biological interactions and environmental persistence.

Protein Interactions

Research indicates that PFCHA and other perfluorinated carboxylic acids exhibit significant binding affinity to proteins. A study demonstrated that PFCHA can noncovalently associate with various proteins, altering their conformational dynamics . This interaction is driven by the amphiphilic nature of PFCHA, which allows it to preferentially assemble at water-fluorous interfaces, enhancing protein solubility in nonpolar solvents .

The binding mechanism involves hydrogen bonding between the carboxyl group of PFCHA and polar regions of proteins. This interaction can lead to structural changes in proteins, potentially affecting their function . For instance, PFCHA was shown to disperse proteins into fluorous media effectively, although its potency was less consistent compared to other perfluorinated compounds like perfluorononanoic acid (PFNA) .

Toxicological Implications

PFCHA is part of a broader class of perfluoroalkyl carboxylic acids (PFCAs), which have been associated with various health concerns. Studies have identified PFCAs as potential endocrine disruptors and toxicants in humans. They are known to accumulate in human serum, raising concerns about their long-term effects on health . In vitro studies suggest that exposure to PFCAs can induce conformational changes in serum albumin, potentially leading to altered drug-binding capabilities and increased toxicity .

Case Studies

Several case studies highlight the biological effects of PFCHA and related compounds:

- Protein Binding Studies : A study investigated the binding affinities of various PFCAs, including PFCHA, with human serum albumin (HSA). It was found that PFCHA significantly altered the fluorescence properties of HSA, indicating strong binding interactions that could affect HSA's physiological functions .

- Toxicity Assessments : Research has indicated that exposure to PFCAs can lead to cellular stress responses and potential cytotoxic effects. For instance, in vitro assays demonstrated that certain concentrations of PFCHA could induce apoptosis in human cell lines, suggesting a need for further investigation into its safety profile .

Summary Table: Biological Activities of Perfluorocyclohexanecarboxylic Acid

Propiedades

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXSVMHCHVIRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379780 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-88-9 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.